|

REACTION_CXSMILES

|

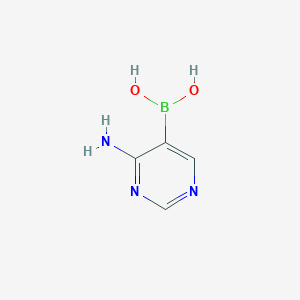

Br[C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[N:6][CH:7]=1.[B:9]1(B2OC(C)(C)C(C)(C)O2)[O:13]C(C)(C)C(C)(C)[O:10]1.C([O-])(=O)C.[K+]>>[NH2:8][C:3]1[C:2]([B:9]([OH:13])[OH:10])=[CH:7][N:6]=[CH:5][N:4]=1 |f:2.3|

|

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NC=NC1)N

|

|

Name

|

|

|

Quantity

|

0.438 g

|

|

Type

|

reactant

|

|

Smiles

|

B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C

|

|

Name

|

|

|

Quantity

|

0.338 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

The vial was capped with a rubber septum

|

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

|

Type

|

ADDITION

|

|

Details

|

Dioxane (volume: 0.120 ml) was added via syringe through the septum

|

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was sparged with N2

|

|

Type

|

ADDITION

|

|

Details

|

1,1′-bis(diphenylphosphino) ferrocenedichloropalladium(II) dichloromethane complex (0.042 g, 0.057 mmol) was added

|

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through a disposable fritted funnel

|

|

Type

|

WASH

|

|

Details

|

the filter cake washed with EtOAc

|

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

|

Type

|

CUSTOM

|

|

Details

|

to afford a brown solid

|

|

Type

|

CUSTOM

|

|

Details

|

The crude material was used without further purification

|

|

Type

|

CUSTOM

|

|

Details

|

HPLC Peak tr=0.24 minutes

|

|

Duration

|

0.24 min

|

|

Type

|

WAIT

|

|

Details

|

0%-95% B in 2 min

|

|

Duration

|

2 min

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |